
Dimethylphenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylphenylthiourea (DMPT) is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research as a potent inhibitor of dopamine beta-hydroxylase, an enzyme involved in the production of norepinephrine. DMPT has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Wirkmechanismus
Dimethylphenylthiourea acts as a competitive inhibitor of dopamine beta-hydroxylase, which is responsible for the conversion of dopamine to norepinephrine. By inhibiting this enzyme, this compound reduces the production of norepinephrine, leading to a decrease in sympathetic nervous system activity. This mechanism of action has been studied extensively and has led to the development of new drugs targeting the norepinephrine system.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal models, indicating its potential use in the treatment of hypertension. This compound has also been shown to reduce anxiety and improve cognitive function in animal models, suggesting its potential use in the treatment of anxiety and cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethylphenylthiourea has several advantages as a research tool. It is a potent and selective inhibitor of dopamine beta-hydroxylase, allowing for the specific inhibition of norepinephrine production. It is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
Dimethylphenylthiourea has several potential future directions for research. One potential direction is the development of new drugs targeting the norepinephrine system for the treatment of hypertension, anxiety, and cognitive disorders. Another potential direction is the use of this compound in the study of the role of norepinephrine in various physiological and pathological conditions, including cardiovascular disease, depression, and addiction. Additionally, the synthesis of this compound can be further optimized to increase yield and purity, making it more widely available for research purposes.
Conclusion
This compound is a potent inhibitor of dopamine beta-hydroxylase, which has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research. It has several advantages as a research tool, including its selectivity and stability, but also has some limitations, including its potential toxicity. This compound has several potential future directions for research, including the development of new drugs and the study of the role of norepinephrine in various physiological and pathological conditions.
Synthesemethoden
Dimethylphenylthiourea can be synthesized through the reaction of aniline and carbon disulfide in the presence of a strong base such as sodium hydroxide. The resulting product is then treated with methyl iodide to yield this compound. The synthesis method has been optimized and modified to increase the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
Dimethylphenylthiourea has been used in various fields of scientific research, including pharmacology, neuroscience, and biochemistry. It has been shown to be a potent inhibitor of dopamine beta-hydroxylase, which makes it useful in studying the role of norepinephrine in various physiological and pathological conditions. This compound has also been used to study the effects of norepinephrine on the cardiovascular system, brain function, and behavior.
Eigenschaften
| 2740-95-6 | |
Molekularformel |
C9H12N2S |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
1,3-dimethyl-1-phenylthiourea |
InChI |
InChI=1S/C9H12N2S/c1-10-9(12)11(2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) |
InChI-Schlüssel |
XOERABXRVAVTCE-UHFFFAOYSA-N |
Isomerische SMILES |
CN=C(N(C)C1=CC=CC=C1)S |
SMILES |
CNC(=S)N(C)C1=CC=CC=C1 |
Kanonische SMILES |
CNC(=S)N(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


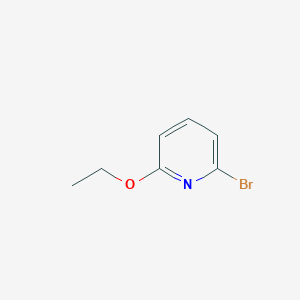

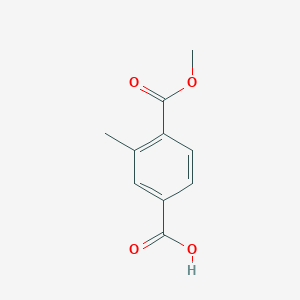
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
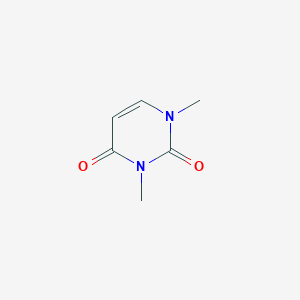
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
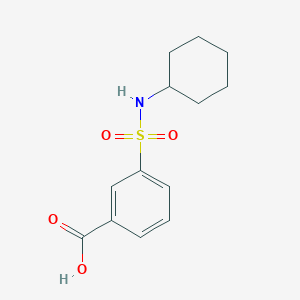

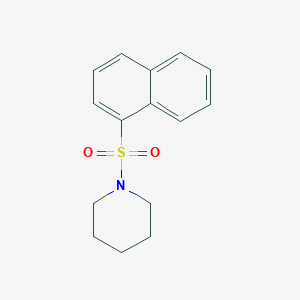
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
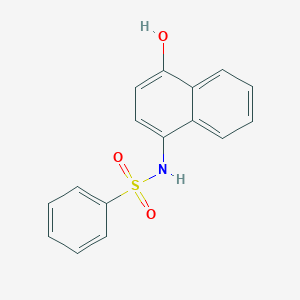
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)


